molecular formula C10H10FN3O2S B11756989 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid CAS No. 1856041-25-2

2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid

Katalognummer: B11756989
CAS-Nummer: 1856041-25-2
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: ODHXUSRMKYQGMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a fluorothiophene moiety and an acetic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Synthesis of 5-fluorothiophene-2-carbaldehyde: This can be achieved through the fluorination of thiophene-2-carbaldehyde using a fluorinating agent such as Selectfluor.

    Formation of 5-fluorothiophen-2-ylmethylamine: The aldehyde is then reduced to the corresponding alcohol, followed by conversion to the amine via reductive amination.

    Construction of the pyrazole ring: The amine is reacted with a suitable hydrazine derivative to form the pyrazole ring.

    Introduction of the acetic acid group: The final step involves the acylation of the pyrazole with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorothiophene moiety can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can interact with various amino acid residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-Pyrazol-1-yl)acetic acid: Lacks the fluorothiophene moiety, resulting in different chemical and biological properties.

    5-Fluoro-2-thiophenecarboxylic acid: Contains the fluorothiophene moiety but lacks the pyrazole ring.

    1-(5-Fluorothiophen-2-yl)-3-(2-hydroxyethyl)urea: Contains both the fluorothiophene and a different functional group.

Uniqueness

2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the fluorothiophene moiety and the pyrazole ring, which imparts specific chemical and biological properties that are not found in similar compounds

Eigenschaften

CAS-Nummer

1856041-25-2

Molekularformel

C10H10FN3O2S

Molekulargewicht

255.27 g/mol

IUPAC-Name

2-[4-[(5-fluorothiophen-2-yl)methylamino]pyrazol-1-yl]acetic acid

InChI

InChI=1S/C10H10FN3O2S/c11-9-2-1-8(17-9)4-12-7-3-13-14(5-7)6-10(15)16/h1-3,5,12H,4,6H2,(H,15,16)

InChI-Schlüssel

ODHXUSRMKYQGMX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)F)CNC2=CN(N=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.